N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide
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Overview
Description
N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide is a chemical compound characterized by the presence of a cyclohexyl group, a hydroxyl group, and three iodine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide typically involves the reaction of 3,4,5-triiodobenzoic acid with cyclohexylamine in the presence of a coupling agent. The reaction is carried out in a solvent such as dimethylformamide (DMF) with the addition of N,N-diisopropylethylamine (DIPEA) to facilitate the coupling process . The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include deiodinated derivatives, substituted benzamides, and oxidized benzamides, depending on the reagents and conditions used.
Scientific Research Applications
N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a diagnostic agent in medical imaging due to the presence of iodine atoms.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide involves its interaction with specific molecular targets. The hydroxyl group and iodine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar structure but with a methoxy group instead of iodine atoms.
N-Cyclohexyl-2-(toluene-4-sulfonylamino)-acetamide: Contains a sulfonylamino group instead of iodine atoms.
N-Cyclohexyl-3,4,5-trimethoxybenzamide: Contains methoxy groups instead of iodine atoms.
Uniqueness
N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance its potential as a diagnostic agent in medical imaging and contribute to its reactivity in various chemical reactions.
Properties
CAS No. |
89011-12-1 |
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Molecular Formula |
C13H14I3NO2 |
Molecular Weight |
596.97 g/mol |
IUPAC Name |
N-cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide |
InChI |
InChI=1S/C13H14I3NO2/c14-9-6-8(12(18)11(16)10(9)15)13(19)17-7-4-2-1-3-5-7/h6-7,18H,1-5H2,(H,17,19) |
InChI Key |
BZKAGXBYOZPCSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C(=C2O)I)I)I |
Origin of Product |
United States |
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